

Technical Guide: N-(3-Phenylpropionyl)glycine-d2 for Research Applications

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Compound of Interest

Compound Name: N-(3-Phenylpropionyl)glycine-d2

Cat. No.: B12412815

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This technical guide provides an in-depth overview of **N-(3-Phenylpropionyl)glycine-d2**, a deuterated stable isotope-labeled compound, for researchers, scientists, and professionals in drug development. This document covers its suppliers, pricing, and technical specifications and provides a detailed experimental protocol for its application as an internal standard in mass spectrometry-based analysis. Furthermore, it elucidates the metabolic pathway in which its non-deuterated counterpart is involved.

Supplier and Pricing Information

N-(3-Phenylpropionyl)glycine-d2 is available from several specialized chemical suppliers. While exact pricing is often subject to quotation, the following table summarizes key suppliers and available data for both the deuterated and non-deuterated forms to provide a market overview.

Supplier	Product Name	Catalog Number (Example)	Purity	Pack Size	Price (USD)
MedchemExpress	N-(3-Phenylpropionyl)glycine-d2	HY-N7403S	99.64%	Request Quote	Request Quote
Eurisotop	N-(3-PHENYLPROPIONYL)GLYCINE (2,2,-D2, 98%)	DLM-9715-PK	98%	Request Quote	Request Quote
LGC Standards	N-(3-Phenylpropionyl)glycine-2,2-d2	CDN-D-6247	Not Specified	0.01 g, 0.05 g	Request Quote
Non-Deuterated Form for Reference					
TargetMol	N-(3-Phenylpropionyl)glycine	T5529	≥98.0% (HPLC)	25 mg	\$29
1 mL x 10 mM (in DMSO)	\$29				
MyBioSource	N-(3-Phenylpropionyl)glycine biochemical	MBS6063840	Not Specified	1 g	\$515
5x1 g	\$2,145				
Cayman Chemical	N-(3-Phenylpropionyl)glycine	34392	≥98%	100 mg	\$28

nyl)glycine

250 mg	\$67
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500 mg	\$126
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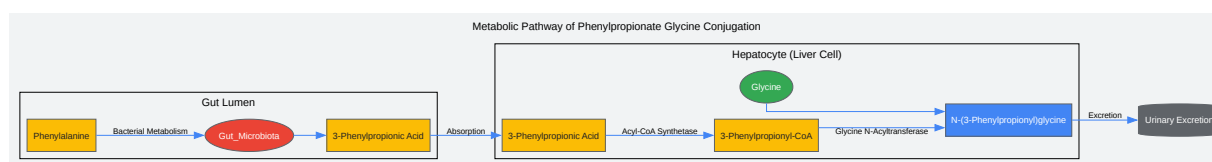
Technical Data

The following table summarizes the key technical specifications for **N-(3-Phenylpropionyl)glycine-d2** and its non-deuterated analog.

Property	N-(3-Phenylpropionyl)glycine-d2	N-(3-Phenylpropionyl)glycine
Synonyms	N-(1-Oxo-3-phenylpropyl)glycine-2,2-d2, (3-Phenylpropionyl)glycine-d2	2-[(3-Phenylpropionyl)amino]acetic acid, 3-Phenylpropionyl glycine, N-(1-Oxo-3-phenylpropyl)glycine
CAS Number	1219795-43-3	56613-60-6
Molecular Formula	C ₁₁ H ₁₁ D ₂ NO ₃	C ₁₁ H ₁₃ NO ₃
Molecular Weight	~209.24 g/mol	207.23 g/mol
Purity	Typically ≥98%	Typically ≥98%
Appearance	Solid	White to light yellow solid[1]
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]	Powder: -20°C for ≥ 4 years.[3]
Solubility	Soluble in organic solvents such as DMSO and methanol.	DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 1 mg/ml.[3]

Metabolic Pathway of Phenylpropionate Glycine Conjugation

N-(3-Phenylpropionyl)glycine is a metabolite derived from the bacterial breakdown of phenylalanine in the gut. The resulting 3-phenylpropionic acid undergoes conjugation with glycine in the liver. This metabolic process is crucial for the detoxification and excretion of this compound. The pathway is of significant interest in the study of inborn errors of metabolism, such as Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where elevated levels of N-(3-Phenylpropionyl)glycine can be a key diagnostic marker.[1][3][4]



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Metabolic Pathway of Phenylpropionate Glycine Conjugation

Experimental Protocols

N-(3-Phenylpropionyl)glycine-d2 is primarily utilized as an internal standard for the quantification of its endogenous, non-labeled counterpart in biological samples using isotope dilution mass spectrometry.[4] This method offers high accuracy and precision by correcting for sample loss during preparation and variations in instrument response.

Preparation of Stock and Working Solutions

- Stock Solution (1 mg/mL): Accurately weigh 1 mg of **N-(3-Phenylpropionyl)glycine-d2** and dissolve it in 1 mL of methanol or DMSO. Store at -20°C.

- Working Internal Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

Sample Preparation from Urine

- Thaw frozen urine samples on ice.
- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.
- To 100 µL of the urine supernatant in a clean microcentrifuge tube, add 10 µL of the 10 µg/mL working internal standard solution.
- Add 400 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Incubate at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the initial mobile phase.
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.

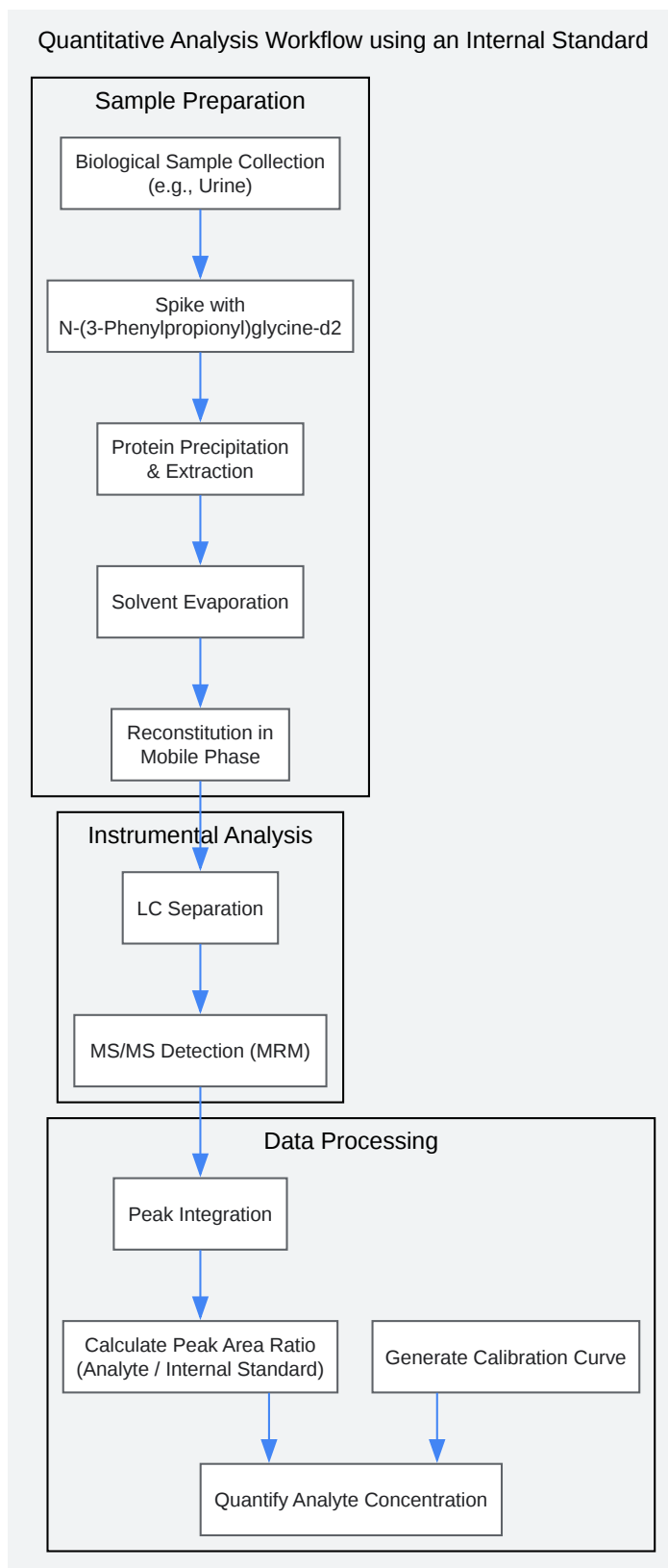
- Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, should be optimized.
 - Detection: Multiple Reaction Monitoring (MRM) is ideal for quantification.
 - MRM Transitions:
 - N-(3-Phenylpropionyl)glycine: Q1 m/z 208.1 \rightarrow Q3 m/z 76.1 (example transition, should be optimized).
 - **N-(3-Phenylpropionyl)glycine-d2**: Q1 m/z 210.1 \rightarrow Q3 m/z 78.1 (example transition, should be optimized).

Data Analysis

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Prepare a calibration curve by analyzing standards of known concentrations of the non-labeled analyte with a constant concentration of the internal standard.
- Plot the peak area ratio against the concentration of the standards.
- Determine the concentration of N-(3-Phenylpropionyl)glycine in the biological samples by interpolation from the calibration curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for using **N-(3-Phenylpropionyl)glycine-d2** as an internal standard in a quantitative mass spectrometry experiment.



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Quantitative Analysis Workflow

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References

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